![molecular formula C11H17ClO3 B12608900 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol CAS No. 651325-30-3](/img/structure/B12608900.png)
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol is a chemical compound with the molecular formula C10H15ClO2 It is characterized by the presence of a chloro group, an oxane ring, and a hexynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexynol Chain: The initial step involves the formation of the hexynol chain through a series of reactions, such as alkylation and reduction.
Introduction of the Oxane Ring: The oxane ring is introduced through a cyclization reaction, which may involve the use of a suitable catalyst and specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The chloro group and oxane ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol: Similar structure with a bromo group instead of a chloro group.
1-Chloro-6-[(tetrahydro-2H-pyran-2-yl)oxy]hex-3-yn-2-ol: Similar structure with a tetrahydropyran ring instead of an oxane ring.
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-1-ol: Similar structure with a hydroxyl group at a different position.
Uniqueness
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol is unique due to its specific combination of functional groups and structural features. The presence of the chloro group, oxane ring, and hexynol chain imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
651325-30-3 |
|---|---|
Formule moléculaire |
C11H17ClO3 |
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
1-chloro-6-(oxan-2-yloxy)hex-3-yn-2-ol |
InChI |
InChI=1S/C11H17ClO3/c12-9-10(13)5-1-3-7-14-11-6-2-4-8-15-11/h10-11,13H,2-4,6-9H2 |
Clé InChI |
BPWMKKKXWLATAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCC#CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



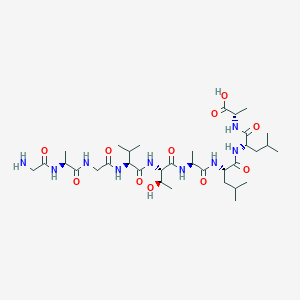
![2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12608828.png)
![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
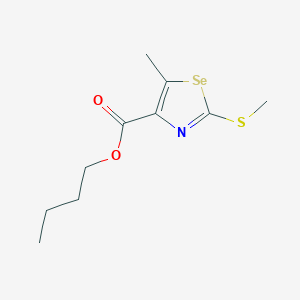
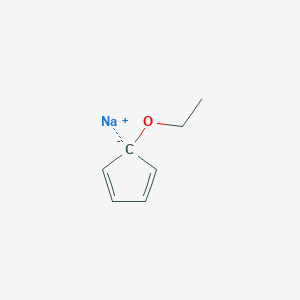
![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
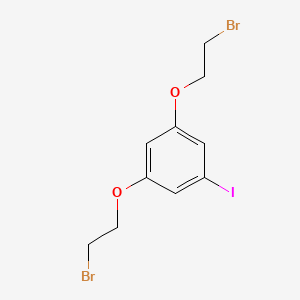
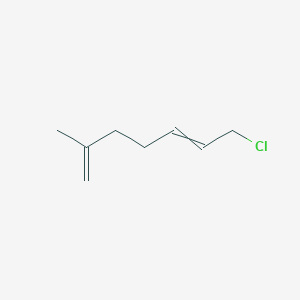
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
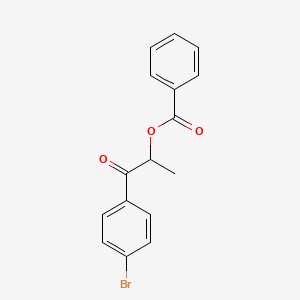
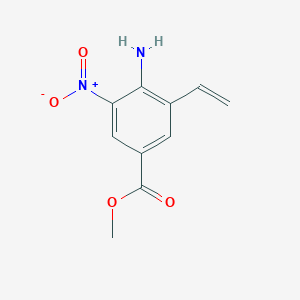
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
